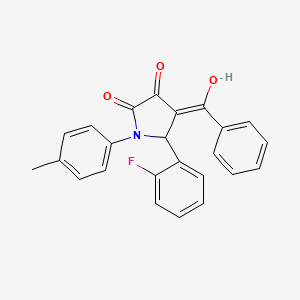![molecular formula C17H16ClN3O2 B14951129 N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14951129.png)
N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 4-methylbenzaldehyde under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with a suitable acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Meta-Chlorophenylpiperazine
- Carbonyl cyanide m-chlorophenyl hydrazone
- Meta-Chloroperoxybenzoic acid
Uniqueness
N-(3-CHLOROPHENYL)-3-{2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(Z)-(4-methylphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-5-7-13(8-6-12)11-19-21-17(23)10-16(22)20-15-4-2-3-14(18)9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)/b19-11- |
InChI Key |
ZMRGMHUQQAZMDI-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-((E)-2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B14951056.png)

![1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B14951067.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)

![Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate](/img/structure/B14951105.png)
![2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14951109.png)

![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)

